molecular formula C17H25NO9 B610256 Propargyl-PEG5-CH2CO2-NHS CAS No. 1161883-51-7

Propargyl-PEG5-CH2CO2-NHS

Cat. No. B610256
M. Wt: 387.39
InChI Key: BNRYRRHZTIDZOR-UHFFFAOYSA-N
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Description

Propargyl-PEG5-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-CH2CO2-NHS is C17H25NO9 . It has a molecular weight of 387.4 g/mol . The functional groups present in this compound are Propargyl and CH2CO2-NHS .


Chemical Reactions Analysis

Propargyl-PEG5-CH2CO2-NHS is an amine reactive linker with an alkyne moiety which can react with azide-bearing biomolecules in copper-catalyzed Click Chemistry reactions . The PEG units enhance the solubility of the linker in aqueous media .

Scientific Research Applications

Bioconjugate Development and Drug Delivery

Propargyl-PEG5-CH2CO2-NHS, as a novel derivative of poly(ethylene glycol) (PEG), plays a crucial role in the development of bioconjugates for biomedical applications. PEG derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups can be synthesized for creating PEG-based bioconjugates, beneficial for a variety of medical purposes (Lu & Zhong, 2010). Additionally, Propargyl-PEG5-CH2CO2-NHS facilitates the development of multifunctionalized carriers, like nanohydrogels, for hydrophobic drug delivery, highlighting its potential in enhancing the efficiency of drug delivery systems (Manzi et al., 2017).

Tissue Engineering and Regenerative Medicine

In tissue engineering, propargyl-PEG5 derivatives contribute significantly. For instance, a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel, functionalized with N-hydroxysuccinimide (NHS), demonstrates its utility in regenerative medicine. This hydrogel can bind proteins in tissue via amide bonds, offering potential in wound healing and tissue regeneration (Strehin et al., 2010). Moreover, hyperbranched PEG-based polymers with multiple NHS functional groups can react easily with proteins, forming PEG-protein hydrogels that hold significant promise for biomedical applications (Sigen et al., 2017).

Nanoparticle Synthesis and Characterization

The synthesis of amphiphilic PEG-lipid telechelics incorporating natural fatty acids functionalized with a propargyl group demonstrates the relevance of Propargyl-PEG5-CH2CO2-NHS in creating novel nanoparticles. These nanoparticles, capable of self-assembling into different sizes, have potential applications in drug carrier systems and therapeutic applications (Arshad et al., 2014).

Magnetic Resonance Imaging (MRI) and Drug Delivery

Propargyl-PEG5-CH2CO2-NHS is instrumental in the development of PEG-functionalized magnetic nanoparticles (MNPs) for MRI and drug delivery applications. These MNPs enhance MRI contrast, exhibit long circulation time in vivo, and show potential as a targeted drug delivery system and MRI contrast agent (Yallapu et al., 2010).

Safety And Hazards

According to the safety data sheet, in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRYRRHZTIDZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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